5-Vinyl-2-norbornene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

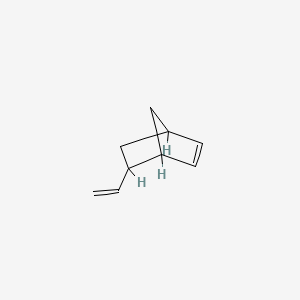

Structure

3D Structure

Properties

IUPAC Name |

5-ethenylbicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYHZQLKOKTDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30604-01-4 | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029250 | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Vinylnorbornene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6 | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylnorbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023890326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinylnorborn-2-ene, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025093485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117110186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Vinyl-2-norbornene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylnorbornene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinylnorborn-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLNORBORNENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

5-Vinyl-2-norbornene synthesis via Diels-Alder reaction

An In-depth Technical Guide to the Synthesis of 5-Vinyl-2-norbornene via Diels-Alder Reaction

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound (VNB), a critical monomer in the production of specialty polymers like ethylene-propylene-diene monomer (EPDM) elastomers. The core synthetic pathway, the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene, is explored in detail. This document elucidates the foundational principles of the [4+2] cycloaddition, including the crucial prerequisite of generating monomeric cyclopentadiene via a retro-Diels-Alder reaction. We will dissect the causality behind experimental choices, focusing on reaction kinetics, stereoselectivity, and process optimization. Detailed, field-proven protocols are provided alongside rigorous safety and handling procedures, making this guide an essential resource for researchers, chemists, and professionals in polymer science and organic synthesis.

Introduction: The Significance of this compound

This compound (VNB) is a bicyclic organic compound featuring two distinct reactive sites: a strained endocyclic double bond within the norbornene framework and an exocyclic vinyl group. This unique bifunctionality makes it an invaluable monomer and intermediate.[1] Its primary industrial application is as a third monomer in the synthesis of EPDM rubber, where the strained norbornene ring readily undergoes ring-opening metathesis polymerization (ROMP) or copolymerization with ethylene and propylene, while the less reactive vinyl group remains available for subsequent vulcanization (cross-linking).[1][2] Beyond elastomers, VNB serves as a versatile building block in organic synthesis and the development of advanced materials with tailored mechanical and thermal properties.[1][3][4]

The most efficient and industrially viable method for synthesizing VNB is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the core norbornene structure from simple, readily available precursors: cyclopentadiene and 1,3-butadiene.[5][6]

Foundational Principles of the Synthesis

The synthesis of VNB is a two-stage process rooted in the principles of pericyclic reactions. First, the diene, cyclopentadiene, must be generated in its monomeric form. Second, this highly reactive diene is reacted with the dienophile, 1,3-butadiene, to yield the desired product.

Stage 1: Generation of Cyclopentadiene via Retro-Diels-Alder Reaction

Cyclopentadiene (CPD) is an exceptionally reactive diene for Diels-Alder reactions. This high reactivity stems from its planar, cyclic structure, which permanently locks the diene in the s-cis conformation necessary for cycloaddition.[7][8] However, this same reactivity causes it to spontaneously dimerize at room temperature through a Diels-Alder reaction with itself, forming the more stable dicyclopentadiene (DCPD).[9][10] The half-life of neat cyclopentadiene is approximately 28 hours at 25°C.[10]

Therefore, CPD is not commercially available as a monomer and must be generated immediately before use by "cracking" the dimer. This is achieved through a retro-Diels-Alder reaction , a process governed by temperature-dependent equilibrium.[9] Above 150°C, the equilibrium shifts to favor the formation of two molecules of CPD monomer from one molecule of DCPD.[9][11]

Caption: Retro-Diels-Alder cracking of dicyclopentadiene to cyclopentadiene.

This thermal decomposition allows for the isolation of the highly volatile CPD monomer (boiling point: ~41°C) from the much higher-boiling DCPD (boiling point: ~170°C) via fractional distillation. The freshly distilled, pure CPD monomer must be used promptly or stored at low temperatures (e.g., in a dry ice/acetone bath) to prevent rapid re-dimerization.[9]

Stage 2: The Diels-Alder Reaction of CPD and 1,3-Butadiene

With the monomeric diene in hand, the core cycloaddition can proceed. Cyclopentadiene (the diene) reacts with 1,3-butadiene (acting as the dienophile) to form the bicyclic VNB adduct.

Caption: Diels-Alder reaction for the synthesis of this compound.

Stereoselectivity: The Endo Rule

A critical aspect of the Diels-Alder reaction, particularly with cyclic dienes, is its stereoselectivity. The reaction can yield two diastereomeric products: endo and exo.

-

Endo product: The substituent on the dienophile (the vinyl group in this case) is oriented towards the larger, unsaturated bridge of the newly formed bicyclic system.

-

Exo product: The substituent is oriented away from the larger bridge.

Under kinetic control (i.e., at moderate temperatures), the endo product is preferentially formed .[12][13] This preference, known as the Alder-endo rule, is attributed to stabilizing "secondary orbital interactions" in the transition state. These are favorable interactions between the p-orbitals of the substituent on the dienophile and the developing pi-system of the diene, which lowers the activation energy of the endo pathway.[13][14] The exo isomer is often the thermodynamically more stable product due to reduced steric hindrance, and its formation can be favored under conditions of thermodynamic control (i.e., higher temperatures where the reaction becomes reversible).[12][13] For VNB, the product is typically a mixture of endo and exo isomers which are often used without separation.[5]

Experimental Protocols

The following protocols are presented as a validated, systematic workflow for the laboratory-scale synthesis of this compound. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Overview

Caption: Overall experimental workflow for VNB synthesis.

Protocol 1: Generation of Cyclopentadiene Monomer

-

Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask (the "cracking pot"), a fractionating column packed with Raschig rings or steel sponge, a distillation head with a thermometer, a condenser, and a receiving flask. The receiving flask should be cooled in a dry ice/acetone bath (-78°C).

-

Charging the Flask: Add 100 mL of dicyclopentadiene and a few boiling chips to the cracking pot.

-

Heating: Heat the cracking pot using a heating mantle. The temperature of the oil bath or mantle should be raised slowly to approximately 180-200°C.

-

Distillation: The DCPD will begin to crack into the CPD monomer. The more volatile CPD will travel up the fractionating column. Carefully control the heating rate to maintain the temperature at the distillation head between 40-43°C.

-

Collection: Collect the clear, colorless CPD monomer in the cooled receiving flask. The distillation is complete when CPD ceases to distill over.

-

Storage and Use: The collected CPD should be used immediately for the subsequent Diels-Alder reaction. If immediate use is not possible, it must be kept at or below -20°C.

Protocol 2: Synthesis of this compound

This protocol is adapted from procedures that utilize high-pressure conditions to ensure the liquid state of 1,3-butadiene.[15][16]

-

Reactor Preparation: Use a high-pressure stainless steel autoclave (e.g., a Parr reactor) equipped with a stirrer, pressure gauge, and temperature controller. Ensure the reactor is clean, dry, and has been leak-tested.

-

Charging Reactants: Cool the freshly prepared cyclopentadiene (e.g., 66 g, 1.0 mol) to below 0°C. Add the cold CPD to the pre-chilled reactor vessel.

-

Adding Butadiene: Seal the reactor. Evacuate and purge with an inert gas like nitrogen. Introduce 1,3-butadiene (e.g., 65 g, 1.2 mol) into the reactor. This is typically done by condensing the gas into the cooled reactor.

-

Reaction Conditions: Seal the reactor completely. Place it in the heating jacket and begin stirring. Heat the reactor to the target temperature, typically in the range of 180-220°C.[16][17] The pressure will rise significantly due to the vapor pressure of the reactants at this temperature.

-

Reaction Time: Maintain the reaction at the set temperature for a specified duration, typically 1-2 hours.[17] Monitor the pressure; a drop in pressure may indicate the consumption of the gaseous reactants.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Once cooled, carefully and slowly vent the excess pressure in a fume hood.

-

Product Recovery: Open the reactor and collect the liquid product mixture. The crude product will contain VNB, unreacted CPD (which will have likely re-dimerized to DCPD), and other byproducts.

-

Purification: Purify the crude product via fractional distillation under reduced pressure to separate the VNB (boiling point: ~141°C at atmospheric pressure) from lower-boiling unreacted materials and higher-boiling DCPD and other oligomers.[5][18]

Quantitative Data & Process Optimization

The yield and selectivity of the VNB synthesis are highly dependent on reaction conditions. Optimizing these parameters is key to maximizing product formation while minimizing side reactions.

| Parameter | Condition Range | Effect on VNB Yield/Selectivity | Causality & Rationale |

| Temperature | 160°C - 220°C | Yield increases with temperature up to an optimum point, after which selectivity may decrease.[16] | Higher temperatures increase the reaction rate of the desired Diels-Alder reaction. However, excessively high temperatures can promote unwanted side reactions, such as oligomerization or isomerization of VNB.[16] |

| Reaction Time | 30 min - 120 min | VNB concentration generally increases with time at lower temperatures.[16] | Allows the reaction to proceed closer to completion. At higher temperatures, prolonged reaction times can lead to the formation of byproducts, reducing selectivity. |

| CPD:BD Molar Ratio | 1:1 to 1:1.5 | A slight excess of butadiene can help drive the reaction to completion. | According to Le Châtelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the product side. |

| Pressure | Autogenous - 20 MPa | Higher pressure maintains reactants in the liquid phase, increasing concentration and reaction rate. | The reaction is typically run under the autogenous pressure of the reactants at the given temperature. External pressure (e.g., using supercritical CO₂) can enhance yield and selectivity.[15][17] |

Safety, Handling, and Storage

Rigorous adherence to safety protocols is mandatory when handling the reagents and products involved in this synthesis.

-

Hazard Identification:

-

Dicyclopentadiene/Cyclopentadiene: Flammable liquids. DCPD can undergo exothermic runaway reactions if heated in a closed container.[11] CPD is a skin and eye irritant.

-

1,3-Butadiene: Extremely flammable gas. Classified as a carcinogen.

-

This compound: Flammable liquid and vapor. Causes skin and serious eye irritation.[19][20] It is also reported to be a neurotoxin.[5]

-

-

Personal Protective Equipment (PPE):

-

Handling and Engineering Controls:

-

Ignition Sources: Exclude all sources of ignition, including flames, sparks, and hot surfaces.[21]

-

Static Discharge: Use grounded and bonded containers and equipment when transferring flammable liquids to prevent the buildup of electrostatic charge.[21]

-

Pressure: When using an autoclave, ensure it is properly rated for the expected temperatures and pressures. Never heat a sealed vessel that is not designed for pressure.

-

-

Storage:

Conclusion

The synthesis of this compound via the Diels-Alder reaction is a classic yet powerful application of pericyclic chemistry. A thorough understanding of the underlying principles, particularly the retro-Diels-Alder generation of the cyclopentadiene monomer and the stereochemical preferences of the cycloaddition, is paramount for successful execution. By carefully controlling reaction parameters such as temperature and pressure, and adhering to stringent safety protocols, researchers can efficiently produce this highly valuable monomer for applications ranging from industrial polymer manufacturing to advanced materials research.

References

- Smolecule. (n.d.). Buy this compound | 3048-64-4.

- Fan-Qiang, M., Xiu-Juan, F., Wan-Hui, W., & Ming, B. (n.d.). Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide.

- ResearchGate. (n.d.). Synthesis of this compound through Diels–Alder reaction of cyclopentadiene with 1,3-butadiene in supercritical carbon dioxide | Request PDF.

- ChemicalBook. (2023). 5-VINYL-2-NORBORBENE - Safety Data Sheet.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET - this compound.

- Gelest, Inc. (2015). This compound, 95%.

- Santa Cruz Biotechnology. (n.d.). This compound, mixture of endo and exo.

- Wikipedia. (n.d.). Dicyclopentadiene.

- Google Patents. (n.d.). US5565069A - Process for producing this compound.

- ChemBK. (2024). This compound.

- ACS Publications. (n.d.). Cyclopentadiene-dicyclopentadiene phase equilibria and reaction rate behavior using the transient total pressure method | Industrial & Engineering Chemistry Research.

- NIH National Library of Medicine. (n.d.). Click Chemistry with Cyclopentadiene.

- Benchchem. (2025). A Comparative Guide to the Reactivity of Exo and Endo Norborn-5-en-2-yl Phenyl Ketone.

- CORE. (n.d.). Theoretical and Experimental Characterization of Dicyclopentadiene Reactivity.

- Wikipedia. (n.d.). Vinyl norbornene.

- ACS Publications. (n.d.). Cyclopentadiene-dicyclopentadiene phase equilibria and reaction rate behavior using the transient total pressure method.

- Sandiego. (n.d.). Intramolecular Cycloadditions of Cyclobutadiene with Dienes: Experimental and Computational Studies of the Competing (2 + 2) and (4 + 2).

- Study.com. (n.d.). Cyclopentadiene reacts as a diene in the Diels-Alder reaction a great deal faster than does 1,3 butadiene. Explain.

- ACS Publications. (2015). Insights into the Diels–Alder Reactions between Cyclopentadiene and 1,3-Butadiene with High Temperature and High Pressure.

- Intratec.us. (n.d.). Ethylidene Norbornene Production.

- Benchchem. (2025). A Technical Guide to the Diels-Alder Synthesis of Norbornene Phenyl Ketone.

- ACS Publications. (n.d.). Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers.

- RSC Publishing. (2025). 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters.

- RSC Publishing. (n.d.). 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters.

- University of Massachusetts. (n.d.). The Diels-Alder Cycloaddition Reaction.

- ChemicalBook. (2023). This compound | 3048-64-4.

- Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems.

- Reddit. (2016). Endo vs. exo product Diels-Alder?.

- Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?.

- ResearchGate. (2025). Addition polymerization of norbornene, this compound and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex.

- ProQuest. (n.d.). Hydrogermylation of Addition Poly(this compound).

- CSB/SJU. (n.d.). Diels Alder: endo and exo.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Norborn-5-en-2-yl Phenyl Ketone.

- PubChem. (n.d.). This compound | C9H12 | CID 18273.

- MDPI. (n.d.). Genotoxic Effect of Dicyclopropanated this compound.

- ResearchGate. (n.d.). Approaches to the synthesis of Si-containing norbornenes: Diels–Alder....

Sources

- 1. Buy this compound | 3048-64-4 [smolecule.com]

- 2. This compound | 3048-64-4 [chemicalbook.com]

- 3. 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00247H [pubs.rsc.org]

- 4. 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Vinyl norbornene - Wikipedia [en.wikipedia.org]

- 6. cdn.intratec.us [cdn.intratec.us]

- 7. benchchem.com [benchchem.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1, 3-butadiene in supercritical carbon dioxide [ccspublishing.org.cn]

- 18. US5565069A - Process for producing this compound - Google Patents [patents.google.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. chembk.com [chembk.com]

- 21. gelest.com [gelest.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Vinyl-2-norbornene

Introduction: Unveiling a Versatile Monomer

5-Vinyl-2-norbornene (VNB) is a bicyclic organic compound that holds a significant position in the realm of polymer chemistry.[1] Its unique molecular architecture, featuring a strained norbornene ring system and a reactive vinyl group, makes it a highly valuable monomer for the synthesis of specialty polymers with tailored properties.[2] This guide provides a comprehensive overview of the core physicochemical properties of VNB, offering crucial insights for researchers, scientists, and drug development professionals engaged in polymer synthesis, materials science, and organic chemistry. Understanding these fundamental characteristics is paramount for the successful design, execution, and interpretation of experimental work involving this versatile molecule. VNB is a key component in the production of ethylene-propylene-diene monomer (EPDM) elastomers and is also utilized in ring-opening metathesis polymerization (ROMP) to create polymers with controlled architectures.[2][3][4]

Molecular Structure and Isomerism

This compound possesses a distinct bicyclo[2.2.1]hept-2-ene core with a vinyl group substituent at the 5-position.[1] This structure results in the existence of two stereoisomers: endo and exo. The spatial orientation of the vinyl group relative to the norbornene bridge distinguishes these isomers. Commercially available VNB is typically a mixture of both endo and exo isomers. The presence and ratio of these isomers can influence the reactivity and the properties of the resulting polymers.

Caption: Chemical structure of this compound.

Core Physicochemical Data

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes the key quantitative data for VNB.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ | [2][5][6] |

| Molecular Weight | 120.19 g/mol | [2][5][7] |

| CAS Number | 3048-64-4 | [2][3][5][6][8][9][10] |

| Appearance | Colorless liquid | [1][2][8][11] |

| Boiling Point | 141 °C (at 760 mmHg) | [2][3][11][12] |

| Melting Point | -80 °C | [2][3][11][12] |

| Density | 0.841 g/mL at 25 °C | [3][12] |

| Refractive Index (n20/D) | 1.481 | [3][9][12] |

| Vapor Pressure | 6 mmHg at 20 °C | [3][10][11] |

| Vapor Density | >1 (vs air) | [3] |

| Flash Point | 27 °C | [11] |

| Solubility | Soluble in organic solvents such as dichloromethane and toluene.[2] Does not mix with water.[13] | [2][13] |

Reactivity and Polymerization Behavior

The chemical reactivity of this compound is dominated by the presence of two distinct carbon-carbon double bonds: the endocyclic double bond within the norbornene ring and the exocyclic vinyl group. This dual reactivity is the cornerstone of its utility in polymer synthesis.

The strained nature of the norbornene ring makes its double bond highly susceptible to Ring-Opening Metathesis Polymerization (ROMP) .[2] This controlled polymerization technique allows for the synthesis of well-defined polymers with tunable molecular weights and architectures. VNB can act as a reversible deactivation chain-transfer monomer in ROMP, enabling the production of branched copolymers.[4][14]

The vinyl group, on the other hand, can participate in addition polymerization .[15] This allows for the incorporation of VNB as a comonomer with other vinyl monomers. A prominent application is its use as the third monomer in the production of EPDM (ethylene-propylene-diene monomer) rubber .[3] The pendant vinyl group from the incorporated VNB provides a site for subsequent cross-linking, typically through vulcanization, which imparts elasticity to the final material.

Beyond polymerization, the double bonds in VNB can undergo other chemical transformations, such as Diels-Alder reactions and hydrogenation.[2]

Caption: Reactivity pathways of this compound in polymerization.

Analytical Characterization: A Standard Protocol

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is a standard method for determining purity, while spectroscopic methods provide structural confirmation.

Gas Chromatography (GC) Protocol for Purity Assessment

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Sample Preparation: Dilute the VNB sample in a suitable solvent (e.g., dichloromethane).

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The purity is determined by the area percentage of the VNB peak in the resulting chromatogram. The presence of endo and exo isomers may be observed as two closely eluting peaks.

Spectroscopic Characterization

-

¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure and allowing for the differentiation of endo and exo isomers.[10][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in VNB, such as the C=C stretching of the vinyl group and the norbornene ring.[9][10]

Safety, Handling, and Storage

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions.[17][18][19] It can cause skin and serious eye irritation.[8][10][13] Inhalation may be harmful.[10][13]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[17][19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[13][17][19]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17][18][19]

-

Ground and bond containers and receiving equipment to prevent static discharge.[17][18]

-

Avoid contact with skin and eyes.[19]

Storage:

-

Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[8][17]

-

VNB is often supplied with an inhibitor (e.g., BHT) to prevent polymerization during storage.

-

Store away from oxidizing agents.[13]

Conclusion

This compound is a monomer of significant industrial and academic interest, primarily due to its unique bifunctional reactivity. Its well-characterized physicochemical properties, as detailed in this guide, provide the necessary foundation for its safe and effective use in the synthesis of a wide range of polymeric materials. From high-performance elastomers to complex branched copolymers, the versatility of VNB continues to drive innovation in materials science.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2015, October 12). This compound, 95% Safety Data Sheet. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound (endo). Retrieved from [Link]

-

ACS Publications. (2025, March 10). Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (endo). Retrieved from [Link]

-

ACS Publications. (2025, March 10). Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Retrieved from [Link]

-

RSC Publishing. (2025, May 21). 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters. Retrieved from [Link]

-

RSC Publishing. (n.d.). 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Addition polymerization of norbornene, this compound and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex. Retrieved from [Link]

-

OSTI.GOV. (2021, September 17). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. Retrieved from [Link]

-

eThermo. (n.d.). This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]

-

ACS Publications. (n.d.). Regioselective Copolymerization of this compound with Ethylene Using Zirconocene-Methylaluminoxane Catalysts: A Facile Route to Functional Polyolefins. Retrieved from [Link]

Sources

- 1. CAS 3048-64-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 3048-64-4 [smolecule.com]

- 3. This compound | 3048-64-4 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound (endo) | C9H12 | CID 6428575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound, 98%, stabilized 2.5 L | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound | C9H12 | CID 18273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

- 17. gelest.com [gelest.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Vinyl-2-norbornene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Vinyl-2-norbornene (VNB) is a pivotal bifunctional monomer utilized in the synthesis of specialty polymers and as a versatile intermediate in organic synthesis. Its unique structure, featuring a strained bicyclic alkene and a vinyl group, imparts distinct reactivity to each double bond. VNB exists as a mixture of two stereoisomers, endo and exo, the ratio of which is crucial for controlling polymerization kinetics and the properties of the resulting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isomeric differentiation of VNB. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into the interpretation of the spectra for both the endo and exo isomers.

Introduction: The Significance of this compound and the Role of NMR

This compound is synthesized via the Diels-Alder reaction of cyclopentadiene and butadiene[1]. The reaction typically yields a mixture of the kinetically favored endo and the thermodynamically more stable exo isomers. The stereochemistry of the vinyl group relative to the norbornene ring significantly influences the molecule's reactivity and the properties of its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for unequivocally identifying the structure of organic molecules[2][3]. In the context of this compound, NMR is not only used to confirm the molecular structure but also to determine the relative ratio of the endo and exo isomers in a sample[4]. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of both isomers, providing a basis for their identification and quantification.

Molecular Structure and Isomerism

The core of this compound is the bicyclo[2.2.1]heptene (norbornene) framework. The vinyl substituent at the C-5 position can be oriented either endo (syn to the C-7 bridge) or exo (anti to the C-7 bridge). This difference in stereochemistry leads to distinct spatial environments for the protons and carbons, resulting in unique NMR spectra for each isomer.

Caption: Molecular structures of endo- and exo-5-vinyl-2-norbornene.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is complex due to the presence of multiple, often overlapping, signals from the non-equivalent protons. The chemical shifts are influenced by factors such as electronegativity, hybridization, and magnetic anisotropy[5][6][7]. The distinction between the endo and exo isomers is primarily based on the chemical shifts of the protons on the substituted carbon (H-5) and the olefinic protons of the norbornene ring (H-2 and H-3), which experience different shielding effects from the vinyl group.

Table 1: Tentative ¹H NMR Chemical Shift Assignments for endo- and exo-5-Vinyl-2-norbornene (in CDCl₃)

| Proton | endo Isomer (ppm) | exo Isomer (ppm) | Multiplicity |

| H-8 (vinyl) | ~5.8 | ~5.7 | ddd |

| H-2, H-3 | ~6.1 | ~6.0 | m |

| H-9 (vinyl, trans) | ~5.0 | ~4.9 | dd |

| H-9 (vinyl, cis) | ~4.9 | ~4.8 | dd |

| H-1, H-4 | ~2.8-3.0 | ~2.7-2.9 | m |

| H-5 | ~2.1 | ~2.4 | m |

| H-7a (anti) | ~1.5 | ~1.4 | d |

| H-7b (syn) | ~1.3 | ~1.2 | d |

| H-6 (endo) | ~0.6 | ~1.1 | m |

| H-6 (exo) | ~1.8 | ~1.7 | m |

Note: These are approximate values based on the analysis of spectra of mixtures and related compounds. Actual values may vary.

Interpretation of Key Differences:

-

H-5 Proton: In the exo isomer, the H-5 proton is in closer proximity to the electron cloud of the norbornene double bond, leading to a downfield shift compared to the endo isomer.

-

Olefinic Protons (H-2, H-3): The olefinic protons of the norbornene ring in the endo isomer are slightly deshielded compared to the exo isomer due to the proximity of the vinyl group's double bond.

-

H-6 Protons: The endo proton at the C-6 position in the endo isomer experiences significant shielding and appears at a characteristically upfield chemical shift (around 0.6 ppm).

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information for the structural elucidation of this compound. The chemical shifts of the carbon atoms are also sensitive to their stereochemical environment.

Table 2: Tentative ¹³C NMR Chemical Shift Assignments for endo- and exo-5-Vinyl-2-norbornene (in CDCl₃)

| Carbon | endo Isomer (ppm) | exo Isomer (ppm) |

| C-8 (vinyl) | ~142.5 | ~143.0 |

| C-2, C-3 | ~137.0, ~132.5 | ~137.5, ~132.0 |

| C-9 (vinyl) | ~114.0 | ~113.5 |

| C-1 | ~49.5 | ~49.0 |

| C-7 | ~47.0 | ~46.5 |

| C-4 | ~42.5 | ~42.0 |

| C-5 | ~42.0 | ~41.5 |

| C-6 | ~30.0 | ~32.0 |

Note: These are approximate values based on the analysis of spectra of mixtures and related compounds. Actual values may vary.

Interpretation of Key Differences:

-

The carbon chemical shifts show less dramatic differences between the isomers compared to the proton shifts.

-

The most significant differences are often observed for the carbons of the six-membered ring (C-1, C-4, C-5, C-6) and the bridgehead carbon (C-7).

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural analysis and isomer ratio determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum[3].

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds (a longer delay may be needed for accurate integration for quantitative analysis)

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 (or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the endo and exo isomers.

-

Caption: Experimental workflow for acquiring NMR spectra of this compound.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules like VNB, two-dimensional (2D) NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, helping to trace the connectivity of protons within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the overall carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be instrumental in confirming the endo or exo stereochemistry by observing spatial correlations between the vinyl group protons and the norbornene skeleton protons.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. While the readily available data is often for a mixture of endo and exo isomers, a thorough understanding of NMR principles allows for their differentiation and characterization. The provided tentative assignments, experimental protocol, and introduction to advanced NMR techniques serve as a valuable resource for researchers and scientists working with this important monomer. Accurate NMR analysis is paramount for controlling the synthesis and application of this compound in the development of advanced materials and chemical intermediates.

References

- Crivello, J. V., & Narayan, R. (1992). Novel Epoxynorbornane Monomers. 1. Synthesis and Characterization. Macromolecules, 25(18), 4933-4940.

- 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based Alicyclic Polyols for the Synthesis of Polyesters. (2025). Polymer Chemistry.

- Wang, X., et al. (2021). Design, Synthesis, and Characterization of Vinyl-addition Polynorbornenes with Tunable Thermal Properties. OSTI.GOV.

- SpectraBase. (n.d.). This compound. Wiley-VCH GmbH.

- 5-Ethylidene-2-norbornene (ENB) and this compound (VNB) based alicyclic polyols for the synthesis of polyesters. (2025). Polymer Chemistry (RSC Publishing).

- SpectraBase. (n.d.). This compound. Sigma-Aldrich Co. LLC.

- JoVE. (2015).

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- Maftei, E., et al. (n.d.). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EXPERIMENTAL AND THEORETICAL METHODS.

- PubChem. (n.d.). Exo-5-vinyl-2-norbornene.

- Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-31.

- Maxbrain Chemistry. (n.d.). Factors Affecting Chemical Shift.

- YouTube. (2021). Factors Affecting Chemical Shift.

- Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples.

- ResearchGate. (2025). 2D NMR characterisation of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane.

- Wikipedia. (n.d.). Vinyl norbornene.

- The Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). This compound (endo). National Institute of Standards and Technology.

- Sigma-Aldrich. (n.d.). This compound, mixture of endo and exo.

- PubChem. (n.d.). This compound (endo).

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of....

- Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers).

- Alkali Scientific. (n.d.). This compound, mixture of endo and exo.

Sources

- 1. Vinyl norbornene - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound (endo) | C9H12 | CID 6428575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Exo-5-vinyl-2-norbornene | C9H12 | CID 10855432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-乙烯基双环[2.2.1]庚-2-烯(内型和外型异构体混合物) 95%, contains 80-150 ppm BHT as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization of endo and exo Isomers of 5-Vinyl-2-norbornene

Abstract

5-Vinyl-2-norbornene (VNB) is a pivotal bifunctional monomer extensively utilized in the synthesis of ethylene-propylene-diene monomer (EPDM) elastomers and other specialty polymers. Its industrial utility stems from the differential reactivity of its two double bonds: the highly strained norbornene ring double bond and the less reactive vinyl group. VNB is synthesized via a Diels-Alder reaction between cyclopentadiene and 1,3-butadiene, a process that inherently produces a mixture of two stereoisomers: endo-5-vinyl-2-norbornene and exo-5-vinyl-2-norbornene.[1][2] The spatial orientation of the vinyl group relative to the bicyclic norbornene framework defines the isomer, which in turn can influence polymerization kinetics and polymer microstructure. This in-depth technical guide provides a comprehensive overview of the principal analytical techniques for the characterization and differentiation of the endo and exo isomers of VNB, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Introduction: The Significance of Stereoisomerism in this compound

The Diels-Alder synthesis of VNB yields both endo and exo isomers due to two possible modes of approach of the dienophile (1,3-butadiene) to the diene (cyclopentadiene).[1][3]

The endo isomer is generally the kinetically favored product due to secondary orbital interactions, while the exo isomer is thermodynamically more stable.[4] Although commercial VNB is typically used as a mixture of these isomers, understanding their individual characteristics is crucial for several reasons:

-

Polymerization Kinetics: The steric hindrance around the norbornene double bond differs between the two isomers, which can affect the rate of polymerization and the incorporation of the monomer into a polymer chain.[5][6]

-

Polymer Microstructure and Properties: The stereochemistry of the VNB unit within a polymer can influence the polymer's physical and mechanical properties, such as its glass transition temperature and crystallinity.

-

Reaction Mechanisms: Studying the pure isomers allows for a more precise understanding of reaction mechanisms, such as in ring-opening metathesis polymerization (ROMP).[7]

This guide will focus on three primary analytical techniques for the characterization of VNB isomers: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC): Separation of endo and exo Isomers

Gas chromatography is a powerful technique for separating the endo and exo isomers of VNB due to their different physical properties, which lead to different interactions with the stationary phase of the GC column.

Principle of Separation

The separation of the VNB isomers by GC is primarily based on differences in their boiling points and polarities. Generally, the exo isomer is more thermodynamically stable and can have a slightly different boiling point and polarity compared to the endo isomer, allowing for their separation on an appropriate GC column. Non-polar capillary columns are often effective in separating isomers based on boiling point differences.[4]

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the separation and identification of endo and exo VNB isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column).[8]

GC Conditions (starting point):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold for 5 minutes.

-

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

MS Conditions (if applicable):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-200 m/z.

Sample Preparation:

-

Dilute the VNB isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 ppm.

-

Inject 1 µL of the diluted sample into the GC-MS.

Expected Results and Data Interpretation

Under appropriate GC conditions, the endo and exo isomers of VNB will elute at different retention times. The NIST Chemistry WebBook provides retention index data for endo-5-vinyl-2-norbornene, which can be used as a reference.[2] The elution order may vary depending on the specific column and conditions used. Mass spectrometry detection will show a molecular ion peak at m/z 120.19 for both isomers, confirming their identity.[9][10]

| Isomer | Expected Retention Behavior | Key Mass Fragments (m/z) |

| endo-VNB | Elutes as a distinct peak. | 120 (M+), 91, 79, 66 |

| exo-VNB | Elutes as a separate, distinct peak. | 120 (M+), 91, 79, 66 |

Table 1: Expected GC-MS data for VNB isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation and differentiation of the endo and exo isomers of VNB. Both ¹H and ¹³C NMR provide unique spectral fingerprints for each isomer.

Principle of Differentiation

The different spatial arrangements of the vinyl group in the endo and exo isomers lead to distinct chemical environments for the protons and carbons of the norbornene framework. This results in different chemical shifts and coupling constants, allowing for their unambiguous identification.

¹H NMR Spectroscopy

Key Differentiating Features:

-

Bridgehead Protons (H-1 and H-4): The chemical shifts of these protons are sensitive to the stereochemistry of the substituent at C-5.

-

Olefinic Protons (H-2 and H-3): These protons on the norbornene ring can show slight differences in chemical shifts.

-

Protons on the Substituted Bridge (H-5 and H-6): The chemical shifts and coupling patterns of these protons are often significantly different between the endo and exo isomers.

-

Methylene Bridge Proton (H-7): The chemical shift of the methylene bridge proton is a key indicator, often being more shielded in the endo isomer.

Generalized ¹H NMR Assignments: While a complete, experimentally verified dataset for both pure isomers of VNB is not readily available in the public domain, based on the analysis of other norbornene derivatives, the following trends are expected:

| Proton | Expected Chemical Shift Range (ppm) - endo | Expected Chemical Shift Range (ppm) - exo |

| H-1, H-4 | 2.8 - 3.1 | 2.7 - 3.0 |

| H-2, H-3 | 5.9 - 6.2 | 5.9 - 6.2 |

| H-5 | ~2.8 | ~2.2 |

| H-6 (endo) | ~1.3 | ~1.9 |

| H-6 (exo) | ~1.9 | ~1.2 |

| H-7 (syn) | ~1.5 | ~1.4 |

| H-7 (anti) | ~1.3 | ~1.2 |

| Vinyl CH | 5.6 - 5.9 | 5.7 - 6.0 |

| Vinyl CH₂ | 4.8 - 5.1 | 4.9 - 5.2 |

Table 2: Predicted ¹H NMR chemical shift ranges for endo and exo VNB. These are estimated values based on general principles of norbornene chemistry and should be confirmed with experimental data.

¹³C NMR Spectroscopy

Key Differentiating Features:

-

Methylene Bridge Carbon (C-7): This is often the most diagnostic signal in the ¹³C NMR spectrum. The C-7 carbon is typically shielded in the endo isomer compared to the exo isomer due to the "γ-gauche" effect.[11]

-

Carbons of the Substituted Bridge (C-5 and C-6): These carbons also exhibit different chemical shifts depending on the isomer.

Generalized ¹³C NMR Assignments:

| Carbon | Expected Chemical Shift Range (ppm) - endo | Expected Chemical Shift Range (ppm) - exo |

| C-1, C-4 | 42 - 44 | 41 - 43 |

| C-2, C-3 | 136 - 138 | 136 - 138 |

| C-5 | ~42 | ~47 |

| C-6 | ~32 | ~33 |

| C-7 | ~47 | ~42 |

| Vinyl CH | 142 - 144 | 141 - 143 |

| Vinyl CH₂ | 112 - 114 | 113 - 115 |

Table 3: Predicted ¹³C NMR chemical shift ranges for endo and exo VNB. These are estimated values and require experimental verification.

Experimental Protocol: NMR Analysis

Instrumentation:

-

NMR Spectrometer (300 MHz or higher for better resolution).

Sample Preparation:

-

Dissolve 5-10 mg of the VNB sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to aid in the complete assignment of all proton and carbon signals. For unambiguous stereochemical assignment, a NOESY experiment is highly recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprinting

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. While the IR spectra of the endo and exo isomers of VNB are expected to be very similar, subtle differences in the fingerprint region can be used for their differentiation.

Principle of Differentiation

The different steric environments of the vinyl group and the norbornene skeleton in the endo and exo isomers can lead to slight shifts in the vibrational frequencies of certain bonds, particularly the C-H and C=C bonds.

Expected Spectral Features

Both isomers will exhibit characteristic peaks for the following functional groups:

-

=C-H stretch (vinyl and norbornene): ~3080-3020 cm⁻¹[12]

-

C-H stretch (aliphatic): ~2970-2850 cm⁻¹

-

C=C stretch (norbornene): ~1640 cm⁻¹

-

C=C stretch (vinyl): ~1570 cm⁻¹

-

=C-H bend (vinyl): ~990 and 910 cm⁻¹ (characteristic out-of-plane wagging)[13]

Differentiation between the isomers will likely be found in the fingerprint region (below 1500 cm⁻¹) where complex skeletal vibrations occur. A comparative analysis of the spectra of the pure isomers is necessary to identify these subtle differences.

Experimental Protocol: FTIR Analysis

Instrumentation:

-

FTIR Spectrometer.

Sample Preparation:

-

For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| =C-H Stretch (alkene) | 3080-3020 |

| C-H Stretch (alkane) | 2970-2850 |

| C=C Stretch (norbornene) | ~1640 |

| C=C Stretch (vinyl) | ~1570 |

| =C-H Bend (vinyl) | 990 and 910 |

Table 4: Characteristic FTIR absorption bands for this compound.

Conclusion

The comprehensive characterization of the endo and exo isomers of this compound is essential for understanding its reactivity in polymerization and for controlling the properties of the resulting polymers. This technical guide outlines a multi-faceted analytical approach for the separation and identification of these isomers. Gas chromatography provides an effective method for their separation, while mass spectrometry confirms their molecular weight. FTIR spectroscopy offers a rapid method for confirming the presence of the key functional groups. However, NMR spectroscopy, including advanced techniques like COSY, HSQC, HMBC, and NOESY, stands as the most definitive method for the unambiguous structural elucidation and stereochemical assignment of the endo and exo isomers. By employing these techniques in a complementary fashion, researchers can gain a thorough understanding of this important industrial monomer.

References

- Fan-Qiang, M., Xiu-Juan, F., Wan-Hui, W., & Ming, B. (2024). Synthesis of this compound through Diels-Alder reaction of cyclopentadiene with 1,3-butadiene in supercritical carbon dioxide. Chinese Chemical Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFghuoDtgSk4bo4L2eIbYuMt8wia3ADvt1z1aDMpDGzYjoDW-FcFHk4zCnw09SsH9k6IeOPxUSkoMZUXeEDKlkYZpoSRLrVdYE2S9owATWOmvrPi2VLAekRTV_oeNYcH8EQXzheHvtOnNejHs57deWnUoRq1zxK-qO_GE1Plipuk_OGqsrv98Wrih43JTNDN9X6Iiw2bQADLhb_mQ8=]

- ResearchGate. (n.d.). Synthesis of this compound through Diels–Alder reaction of cyclopentadiene with 1,3-butadiene in supercritical carbon dioxide | Request PDF. Retrieved January 5, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIzY79Byxck870MwU8cOq0s7qJ4gE1QSVrLPOwnNHYhuboVxv58UjSf7zRr9P2v0Uuf47cemTbvpCZ5YTGK8D7KIU-ixfVmMep_GIKquH5GJ2zMWeo3TRJ1-j1c8G05bvnk7-rA_iQCMkjh2OwYudrtlSQh3PSDvLU3FHqxiDlP2iI6ff4u4eBDl2Z1QAyCb5wkrG3m664HN3nEJhyOkn7La5-ZKEiwoblp1XrMnG0yMKpp9MpNdop6VrSMAAdv8P3Pbsb0tMO8CxhWv8J8Raw9c9upFX3cTUjD5g8ckcHqeg5xJ2nRNcAcj8jYmCaIbw-6Q==]

- Smolecule. (n.d.). Buy this compound | 3048-64-4. Retrieved January 5, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqoFgWxvy4iTbTiXyZj-lhtQQsO2I58bpyxEmc679KKmPItUPOu_N3LKYohRqlTvMvHOoX2RNTIoOBcD1btw3ewT3AA2YG5ScIfH4HVOoewuNfPcB4zUI6sPjidasj8mxQQ_7eEQ==]

- NIST. (n.d.). This compound (endo). NIST Chemistry WebBook. Retrieved January 5, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxcxw60nd6J6sRNIsGNXac25akjC_MsvG36f16nvl_dyTrN9EMuKPyEIwmTLsVSYayc014LyeIlt3diwg60n9oe219UP8Wr54LEheS31J3DKJHkxkTePj9Tn511BlZRvzlkRwDnCDs0AWqxL_OfRqk0jclWwvS_SyavTx0p9DzzHzoXSxsoObTxVpyIHbdrmxC1g==]

- Wikipedia. (2023, August 15). Vinyl norbornene. Retrieved January 5, 2026, from [https://en.wikipedia.org/wiki/Vinyl_norbornene]

- Sigma-Aldrich. (n.d.). This compound, mixture of endo and exo. Retrieved January 5, 2026, from [https://www.sigmaaldrich.com/US/en/product/aldrich/148679]

- NIST. (n.d.). Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [https://webbook.nist.gov/cgi/cbook.cgi?ID=C3048644&Mask=200]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 5, 2026, from [https://www.colorado.

- RSC Publishing. (n.d.). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry. Retrieved January 5, 2026, from [https://pubs.rsc.org/en/content/articlelanding/2021/py/d1py00641a]

- ACS Publications. (n.d.). Commercial this compound as a Reversible Deactivation Chain-Transfer Monomer in Ring-Opening Metathesis Polymerization to Produce Branched Copolymers. Macromolecules. Retrieved January 5, 2026, from [https://pubs.acs.org/doi/10.1021/acs.macromol.1c02288]

- PubChem. (n.d.). This compound (endo). Retrieved January 5, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/6428575]

- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved January 5, 2026, from [https://www.sigmaaldrich.

- ResearchGate. (n.d.). The FTIR vibrational frequencies and their associated functional groups... | Download Table. Retrieved January 5, 2026, from [https://www.researchgate.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Norborn-5-en-2-yl Phenyl Ketone. Retrieved January 5, 2026, from [https://www.benchchem.com/product/b1605709]

- ResearchGate. (n.d.). Chemical behavior of this compound, 5-ethylidene-2-norbornene, and related compounds as a key to understanding the specifics of radiation-chemical processes: 2. The structure of polymeric products according to IR data. Retrieved January 5, 2026, from [https://www.researchgate.net/publication/225515259_Chemical_behavior_of_5-vinyl-2-norbornene_5-ethylidene-2-norbornene_and_related_compounds_as_a_key_to_understanding_the_specifics_of_radiation-chemical_processes_2_The_structure_of_polymeric_produc]

- Clarification of Stereochemistry Aspects for N-Hydroxy-5-Norbornene-2,3-Dicarboximide Derivatives and Elucidation of Them by EX. (n.d.). Retrieved January 5, 2026, from [https://www.researchgate.

- ResearchGate. (n.d.). Figure S2: 1 H NMR of N-(hydroxypentanyl)-cis-5-norbornene-endo-2,3-dicarboximide, endo-6. Retrieved January 5, 2026, from [https://www.researchgate.net/figure/Figure-S2-1-H-NMR-of-N-hydroxypentanyl-cis-5-norbornene-endo-2-3-dicarboximide-endo-6_fig2_263481977]

- ResearchGate. (n.d.). Isomerization of this compound Using Sodium-coated Catalysts. Retrieved January 5, 2026, from [https://www.researchgate.

- NIST. (n.d.). Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [https://webbook.nist.gov/cgi/cbook.cgi?ID=C3048644&Index=1&Type=MASS&Table=MTS]

- Santa Cruz Biotechnology. (n.d.). This compound, mixture of endo and exo. Retrieved January 5, 2026, from [https://www.scbt.com/p/5-vinyl-2-norbornene-mixture-of-endo-and-exo-3048-64-4]

- Polymer Chemistry (RSC Publishing). (n.d.). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Retrieved January 5, 2026, from [https://pubs.rsc.org/en/content/articlehtml/2021/py/d1py00641a]

- ChemicalBook. (n.d.). Norbornene(498-66-8) 13C NMR spectrum. Retrieved January 5, 2026, from [https://www.chemicalbook.com/spectrum/498-66-8_13cnmr.htm]

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 5, 2026, from [https://www.rsc.

- SpectraBase. (n.d.). Endo-5-norbornene-2-carbonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved January 5, 2026, from [https://spectrabase.com/spectrum/5GrBhGVf5vi]

- ResearchGate. (n.d.). Chemical behavior of this compound, 5-ethylidene-2-norbornene, and related compounds as a key to understanding the specifics of radiation-chemical processes: 2. The structure of polymeric products according to IR data. Retrieved January 5, 2026, from [https://www.researchgate.net/publication/225515259_Chemical_behavior_of_5-vinyl-2-norbornene_5-ethylidene-2-norbornene_and_related_compounds_as_a_key_to_understanding_the_specifics_of_radiation-chemical_processes_2_The_structure_of_polymeric_produc]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound (endo) [webbook.nist.gov]

- 3. iris.unisa.it [iris.unisa.it]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. Norbornene(498-66-8) 13C NMR spectrum [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Bicyclo[2.2.1]hept-2-ene, 5-ethenyl- [webbook.nist.gov]

- 10. This compound (endo) | C9H12 | CID 6428575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

reactivity differences between endo and exo 5-Vinyl-2-norbornene

An In-Depth Technical Guide to the Reactivity Differences Between Endo and Exo 5-Vinyl-2-Norbornene

Abstract

The stereochemistry of this compound (VNB), specifically the endo and exo orientation of the vinyl substituent, profoundly influences its chemical reactivity. This technical guide provides a detailed analysis for researchers, scientists, and drug development professionals on the fundamental principles governing these reactivity differences. We will explore the structural, steric, and electronic factors that dictate the kinetic and thermodynamic outcomes in key transformations, including Ring-Opening Metathesis Polymerization (ROMP), vinyl addition polymerization, and Diels-Alder reactions. By synthesizing mechanistic insights with field-proven experimental data, this guide aims to equip scientists with the predictive understanding necessary for designing and optimizing synthetic routes involving these versatile monomers.

Introduction: The Structural Dichotomy of this compound

This compound is a strained bicyclic olefin synthesized via the Diels-Alder reaction of cyclopentadiene and 1,3-butadiene[1]. This cycloaddition inherently produces a mixture of two stereoisomers: endo-VNB and exo-VNB[2][3]. The distinction lies in the orientation of the vinyl group at the C5 position relative to the C2-C3 double bond of the norbornene scaffold[4].

-

In the endo isomer , the vinyl substituent is oriented syn (towards) the main bicyclic bridge, placing it in proximity to the norbornene double bond.

-

In the exo isomer , the vinyl substituent is oriented anti (away from) the main bridge.

This seemingly subtle structural difference creates significantly different steric and electronic environments, which are the primary determinants of their differential reactivity[4]. Understanding and controlling the reactivity of each isomer is critical, particularly in polymer science, where VNB is a key monomer for producing materials with tailored properties such as high thermal stability, chemical resistance, and tunable mechanical characteristics[5][6][7].

Caption: Structural comparison of endo and exo isomers of this compound.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is arguably the most significant application for VNB, where the choice of isomer has dramatic consequences on polymerization kinetics and polymer architecture[8]. The general observation is that exo isomers are substantially more reactive than their endo counterparts[9].

The Dominance of Steric Hindrance

The primary reason for the higher reactivity of exo-VNB is steric accessibility. In ROMP, a bulky metal-alkylidene catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) must coordinate to the norbornene double bond[9].

-

Exo-Isomer Approach: The catalyst can approach the double bond from the less hindered exo face without significant steric clash from the vinyl substituent.

-

Endo-Isomer Approach: The endo-vinyl group sterically shields the syn-face of the double bond, impeding the approach of the bulky catalyst. This steric repulsion raises the activation energy for the coordination and subsequent [2+2] cycloaddition steps[4][9].

Previous studies on related norbornene derivatives have shown that the polymerization rate for exo isomers can be an order of magnitude higher than for endo isomers[9]. This difference is so pronounced that it can be exploited to control polymer branching by using VNB as a reversible deactivation chain-transfer monomer (RDCTM), where the choice of an exo or endo comonomer can be used to tune reactivity ratios and control branch distribution[10].

Catalyst-Monomer Interactions

Beyond simple steric bulk, specific electronic interactions can further suppress the reactivity of the endo isomer. For ruthenium-based catalysts, it has been proposed that the propagating ruthenium center can form an intramolecular complex with the neighboring vinylene double bond in the polymer chain formed from an endo monomer. This chelation effect temporarily deactivates the catalyst, slowing down further propagation[9].

Caption: Workflow illustrating the differential reactivity of VNB isomers in ROMP.

Vinyl Addition Polymerization

In vinyl addition polymerization, the norbornene double bond is opened, but the bicyclic ring remains intact, leading to a saturated polymer backbone[6]. This process is often catalyzed by late transition metals, particularly palladium complexes[11][12]. While the "exo-more-reactive" rule generally holds, the nuances are distinct from ROMP.

Isomer Reactivity Ratios

Studies quantifying the reactivity of endo and exo isomers of substituted norbornenes in living vinyl addition polymerizations have provided precise reactivity ratios (rexo and rendo)[13]. For most substituents, the exo isomer is preferentially consumed over the endo isomer. However, the difference is often less dramatic than in ROMP, with reactivity ratios indicating only moderate deviations from ideal copolymerization behavior[13].

Interestingly, some palladium(0)-based catalyst systems have shown a reversal of this trend for certain norbornene derivatives, where the endo-isomer was consumed prior to the exo-isomer[11]. This highlights the critical role of the catalyst's coordination sphere and the specific electronic nature of the monomer in dictating the reaction outcome.

The Rectification-Insertion Mechanism

A fascinating phenomenon observed with some palladium catalysts is the in-situ isomerization of the monomers. The catalyst can interconvert the endo and exo isomers during the polymerization process[14]. This "rectification-insertion" mechanism allows for the polymerization of a pure endo feedstock by converting half of the monomers to the more reactive exo form before insertion. This bypasses the inherent lack of reactivity of many endo-substituted norbornenes, which is often attributed to the formation of a stable chelate between the palladium center and the endo functional group after insertion[14].

Table 1: Comparative Reactivity in Polymerization

| Polymerization Type | Catalyst System | General Reactivity Trend | Key Mechanistic Factor | Reference |

| ROMP | Ruthenium-Alkylidene | exo >> endo | Steric hindrance to catalyst approach. | [9] |

| Vinyl Addition | Cationic Palladium | exo > endo | Steric hindrance; catalyst chelation. | [13] |

| Vinyl Addition | Palladium(0)/PCy₃ | endo > exo (substrate dependent) | Catalyst-specific electronic effects. | [11] |

| Ethylene Copolymerization | Phosphine-Sulfonate Pd | exo > endo | Higher incorporation and activity for exo. | [15] |

Other Key Reactions

The reactivity differences extend beyond polymerization into other important organic transformations.

Thiol-Ene Reactions

In photo-initiated thiol-ene "click" chemistry, a powerful tool for polymer functionalization and network formation, the exo isomer again demonstrates superior reactivity. A systematic study of norbornene derivatives revealed that an exo-norbornene imide reacted approximately 10 times faster than its corresponding endo isomer[16]. This rate enhancement is attributed to the greater accessibility of the double bond for the addition of the thiyl radical, a direct consequence of reduced steric hindrance[16].

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions